

# Assessing the Synergistic Effects of Custirsen with Novel Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Custirsen |           |
| Cat. No.:            | B1513770  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of **Custirsen**, an antisense oligonucleotide targeting the chaperone protein clusterin, with various cancer therapies. While initial preclinical studies showed promise for **Custirsen** in enhancing the efficacy of chemotherapy, it is crucial to note that subsequent Phase III clinical trials in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC) did not demonstrate a significant overall survival benefit. This guide presents both the preclinical rationale and the clinical outcomes to offer a complete and objective assessment.

# Preclinical Rationale for Custirsen Combination Therapy

**Custirsen** (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin.[1] Clusterin is a stress-activated cytoprotective chaperone protein that is overexpressed in various cancers and is associated with treatment resistance.[1][2] By blocking the translation of clusterin mRNA, **Custirsen** aims to sensitize cancer cells to the apoptotic effects of anticancer agents.[1]

Preclinical studies in various cancer models, particularly prostate cancer, demonstrated that the inhibition of clusterin by **Custirsen** could lead to increased apoptosis and resensitization of resistant cancer cells to chemotherapy and other treatments.[1]



**Summary of Preclinical Synergistic Effects** 

| Cancer Model                                                    | Combination Agent               | Key Findings                                                                                                                         | Reference |
|-----------------------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Docetaxel-Refractory Prostate Cancer (PC- 3dR) Xenograft        | Paclitaxel                      | 76% synergistic inhibition of tumor growth compared to mismatch controls.                                                            | [3]       |
| Docetaxel-Refractory Prostate Cancer (PC- 3dR) Xenograft        | Mitoxantrone                    | 44% synergistic inhibition of tumor growth compared to mismatch controls.                                                            | [3]       |
| Docetaxel-Refractory Prostate Cancer (PC- 3dR) Cells (in vitro) | Docetaxel                       | Significantly increased apoptotic rates when combined with Custirsen.                                                                | [3]       |
| Human Prostate<br>Cancer (PC-3) Cells<br>(in vitro)             | Docetaxel                       | Custirsen resensitized docetaxel-resistant cells to the cytotoxic effects of docetaxel.                                              | [1]       |
| Localized Prostate<br>Cancer (Phase I<br>Neoadjuvant Trial)     | Androgen Deprivation<br>Therapy | Dose-dependent decrease in clusterin expression (>90%) and a significant increase in the apoptotic index in prostatectomy specimens. | [1]       |

# Clinical Performance of Custirsen in Combination Therapies

The promising preclinical data led to several clinical trials investigating **Custirsen** in combination with standard-of-care chemotherapies. While Phase II studies showed



encouraging results, the pivotal Phase III trials ultimately failed to meet their primary endpoints of improving overall survival.

# Phase II Study in Metastatic Castration-Resistant Prostate Cancer (CUOG P-06c)

A randomized Phase II trial evaluated **Custirsen** in combination with either docetaxel and prednisone (DPC) or mitoxantrone and prednisone (MPC) in patients with mCRPC who had progressed after first-line docetaxel therapy.[4][5]

| Endpoint                        | Custirsen + Docetaxel +<br>Prednisone (DPC) (n=20) | Custirsen + Mitoxantrone + Prednisone (MPC) (n=22) |  |
|---------------------------------|----------------------------------------------------|----------------------------------------------------|--|
| Median Overall Survival         | 15.8 months                                        | 11.5 months                                        |  |
| Median Time to Pain Progression | 10.0 months                                        | 5.2 months                                         |  |
| Pain Response                   | 77% (10 of 13 evaluable patients)                  | 46% (6 of 13 evaluable patients)                   |  |
| Objective Partial Response      | 23% (3 of 13 evaluable patients)                   | 0%                                                 |  |
| PSA Decline ≥50%                | 40%                                                | 27%                                                |  |
| PSA Decline ≥30%                | 55%                                                | 32%                                                |  |

These results suggested that the combination of **Custirsen** with docetaxel was feasible and showed promising efficacy signals, leading to the initiation of Phase III trials.[4]

#### **Phase III Clinical Trial Outcomes**

Despite the encouraging Phase II results, three major Phase III trials of **Custirsen** in combination with taxane chemotherapy did not show a statistically significant improvement in overall survival compared to chemotherapy alone.



| Trial Name<br>(NCT<br>number) | Cancer<br>Type                                           | Combinatio<br>n Therapy                    | Control<br>Group            | Primary Endpoint Outcome (Overall Survival)                                                 | Reference              |
|-------------------------------|----------------------------------------------------------|--------------------------------------------|-----------------------------|---------------------------------------------------------------------------------------------|------------------------|
| SYNERGY<br>(NCT011881<br>87)  | Metastatic Castration- Resistant Prostate Cancer (mCRPC) | Custirsen +<br>Docetaxel +<br>Prednisone   | Docetaxel +<br>Prednisone   | No significant improvement (Median OS: 23.4 vs 22.0 months; HR 0.93, p=0.415)               | [6]                    |
| AFFINITY<br>(NCT015786<br>55) | Metastatic Castration- Resistant Prostate Cancer (mCRPC) | Custirsen +<br>Cabazitaxel +<br>Prednisone | Cabazitaxel +<br>Prednisone | No significant<br>improvement<br>(Median OS:<br>14.1 vs 13.4<br>months; HR<br>0.95, p=0.53) | [6][7]                 |
| ENSPIRIT                      | Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC)              | Custirsen +<br>Docetaxel                   | Docetaxel                   | No significant improvement                                                                  | Not formally published |

# Signaling Pathways and Experimental Workflows Clusterin-Mediated Anti-Apoptotic Signaling Pathway

The following diagram illustrates the central role of clusterin in inhibiting apoptosis, a process that **Custirsen** aims to counteract. Chemotherapeutic agents induce cellular stress, which can upregulate clusterin. Clusterin, in turn, can inhibit the pro-apoptotic protein Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.





Click to download full resolution via product page

Caption: Clusterin's role in apoptosis inhibition and **Custirsen**'s mechanism.



## **Experimental Workflow for In Vivo Xenograft Studies**

The following diagram outlines a typical workflow for assessing the synergistic effects of **Custirsen** in combination with a chemotherapeutic agent in a mouse xenograft model.





Click to download full resolution via product page

Caption: Workflow for a preclinical in vivo xenograft study.



# Detailed Experimental Protocols In Vivo Xenograft Model for Prostate Cancer (Adapted from Miyake et al.)

Objective: To evaluate the in vivo synergistic antitumor activity of **Custirsen** (OGX-011) with chemotherapy in a docetaxel-refractory prostate cancer xenograft model.[3]

#### 1. Cell Line and Culture:

- The human prostate cancer cell line PC-3 is used. To establish a docetaxel-resistant subline (PC-3dR), parental PC-3 cells are continuously exposed to increasing concentrations of docetaxel in vitro.
- Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

#### 2. Animal Model:

- Male athymic nude mice (6-8 weeks old) are used.
- 2 x 10<sup>6</sup> PC-3dR cells in 100  $\mu$ L of a 1:1 mixture of Matrigel and serum-free RPMI 1640 are injected subcutaneously into the flank of each mouse.

#### 3. Treatment Protocol:

- Tumors are allowed to grow to a volume of approximately 100-150 mm<sup>3</sup>.
- Mice are then randomized into four treatment groups (n=8-10 mice/group):
  - Group 1 (Control): Mismatch control oligonucleotide.
  - Group 2 (Custirsen alone): Custirsen (OGX-011) administered intraperitoneally.
  - Group 3 (Chemotherapy alone): Paclitaxel or mitoxantrone administered intravenously.
  - Group 4 (Combination): Custirsen plus the respective chemotherapeutic agent.



- Custirsen is typically administered at a dose of 10 mg/kg, three times a week.
   Chemotherapy is administered at its optimal dose and schedule.
- 4. Data Collection and Analysis:
- Tumor dimensions are measured with calipers twice a week, and tumor volume is calculated using the formula: (length x width²) / 2.
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis to assess clusterin expression and apoptosis (e.g., TUNEL staining).

### Phase II Clinical Trial Protocol (CUOG P-06c)

Objective: To evaluate the safety and efficacy of **Custirsen** in combination with docetaxel or mitoxantrone as second-line therapy in patients with mCRPC progressing after first-line docetaxel.[4]

- 1. Patient Population:
- Men with metastatic castration-resistant prostate cancer who had disease progression during or within 6 months of discontinuing first-line docetaxel-based chemotherapy.
- 2. Study Design:
- A randomized, open-label, multicenter Phase II trial.
- Patients were randomized 1:1 to one of two treatment arms.
- 3. Treatment Arms:
- Arm 1 (DPC): Custirsen 640 mg intravenously (IV) weekly (with three initial loading doses) + docetaxel 75 mg/m² IV every 3 weeks + prednisone 5 mg orally twice daily.
- Arm 2 (MPC): Custirsen 640 mg IV weekly (with three initial loading doses) + mitoxantrone
   12 mg/m² IV every 3 weeks + prednisone 5 mg orally twice daily.



#### 4. Endpoints:

- Primary Endpoint: Safety and tolerability.
- Secondary Endpoints: Overall survival (OS), time to pain progression (TTPP), prostatespecific antigen (PSA) response rate, and objective tumor response.

#### 5. Assessments:

- Adverse events were monitored continuously.
- PSA levels were measured at baseline and every 3 weeks.
- Tumor assessments (CT and bone scans) were performed at baseline and every 9 weeks.
- Pain was assessed using the Present Pain Intensity scale and an analgesic diary.

### Conclusion

While the preclinical rationale for targeting clusterin with **Custirsen** to enhance the efficacy of chemotherapy was strong, this approach did not translate into a survival benefit in large-scale Phase III clinical trials for prostate and lung cancer. The data presented in this guide underscore the importance of rigorous clinical testing to validate preclinical hypotheses. Although **Custirsen** in combination with novel targeted therapies has not been extensively studied, the lack of success with chemotherapy combinations suggests that future investigations would require a strong biological rationale and potentially a biomarker-driven approach to identify patient populations who might benefit from clusterin inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Potential use of custirsen to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase II trial of Custirsen (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Meta-analysis of efficacy and safety of custirsen in patients with metastatic castrationresistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Custirsen (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Synergistic Effects of Custirsen with Novel Targeted Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1513770#assessing-the-synergistic-effects-of-custirsen-with-novel-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com